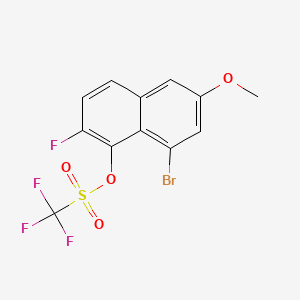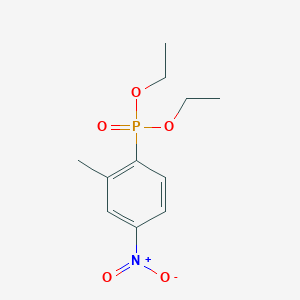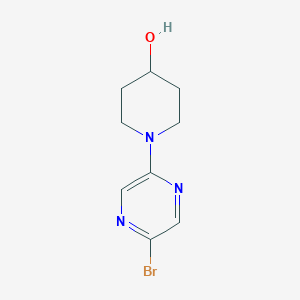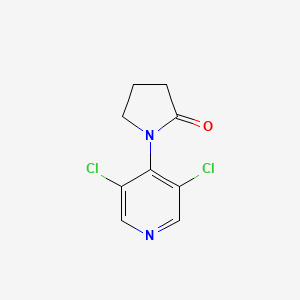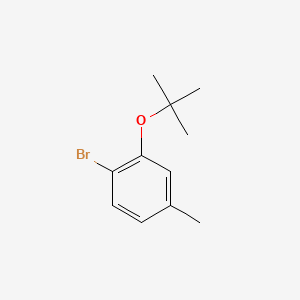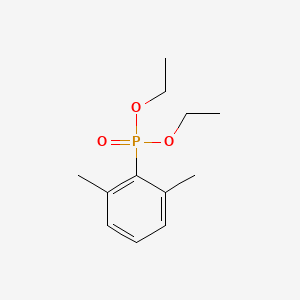
Diethyl (2,6-dimethylphenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2,6-dimethylphenyl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P. It is a phosphonate ester derived from 2,6-dimethylphenol and diethyl phosphite.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2,6-dimethylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenol with diethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts, such as palladium or copper complexes, may be used to facilitate the reaction and improve selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2,6-dimethylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of a base, such as sodium hydride, and may require elevated temperatures.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl (2,6-dimethylphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and as a precursor for biologically active phosphonates.
Medicine: Research explores its use in drug development, particularly for its potential to act as a prodrug or a pharmacophore in medicinal chemistry.
Industry: It is used in the production of flame retardants, plasticizers, and other materials that require phosphorus-containing compounds
Mécanisme D'action
The mechanism of action of diethyl (2,6-dimethylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also undergo hydrolysis to release phosphonic acid derivatives, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phenylphosphonate
- Diethyl (2,4-dimethylphenyl)phosphonate
- Diethyl (3,5-dimethylphenyl)phosphonate
Uniqueness
Diethyl (2,6-dimethylphenyl)phosphonate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to differences in its chemical behavior and applications compared to other similar phosphonates .
Propriétés
Numéro CAS |
54057-96-4 |
|---|---|
Formule moléculaire |
C12H19O3P |
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-1,3-dimethylbenzene |
InChI |
InChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
IPISPMAJECXABQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(C=CC=C1C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


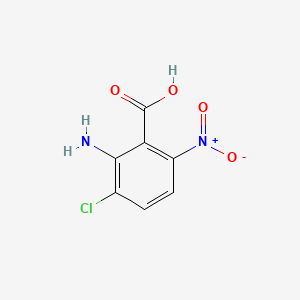


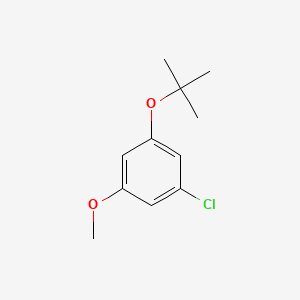

![tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate](/img/structure/B13689323.png)

